molecular formula C57H48N4 B1366983 N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine CAS No. 124729-98-2

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

Cat. No. B1366983
M. Wt: 789 g/mol
InChI Key: DIVZFUBWFAOMCW-UHFFFAOYSA-N
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Description

“N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine” is a molecule that has been used as a multifunctional component of exciplex emitters .


Synthesis Analysis

The molecule was synthesized by connecting tercarbazole (3Cz) and triphenyltriazine (TRz) units with a diphenyl ether group .


Molecular Structure Analysis

The molecule has a donor-spacer-acceptor structure. The intermolecular charge-transfer transition is dominant for this molecule because of the space-enough and conjugation-forbidden linkage of the diphenyl ether group .


Chemical Reactions Analysis

The molecule was used to construct six exciplex emitters with three common electron acceptors and three common electron donors .


Physical And Chemical Properties Analysis

The molecule increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .

Scientific Research Applications

Electrophosphorescent Devices

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is utilized in the development of electrophosphorescent devices. Studies have shown its application in creating yellow phosphorescent organic light-emitting diodes (OLEDs) with high thermal and morphological stability. These OLEDs demonstrate maximum current and power efficiency with low efficiency roll-off, making them useful in practical display and lighting applications (Zhang et al., 2015).

Organic Light Emitting Diodes (OLEDs)

This compound has been extensively studied for its use in OLEDs. It acts as a hole-transporting material in yellow phosphorescent OLEDs, contributing to high current and external quantum efficiencies. Its structural modifications enhance OLED performance in terms of efficiency and emission (Braveenth et al., 2021).

Bipolar Host Materials

Researchers have synthesized bipolar host materials using this compound, which display high morphological stability and are used in fabricating yellow phosphorescent OLEDs. These materials showcase bipolar charge transporting properties, contributing to high current efficiency and luminance in OLED applications (Zhang et al., 2015).

Antibacterial Activity

In silico studies have revealed the antibacterial activities of Schiff base derivatives of this compound. These studies indicate its potential in antibacterial applications, particularly against bacteria like Staphylococcus aureus and Escherichia coli (A. P, 2019).

Polyimides Synthesis

The compound has been used in the synthesis of organosoluble aromatic polyimides, demonstrating high thermal stability and good solubility in various solvents. This makes it valuable in the creation of materials with high performance and specific mechanical properties (Liu et al., 2005).

Future Directions

The results indicate the great potential of the donor-spacer-acceptor structure compounds in developing exciplex emitters . A simple tandem OLED containing this molecule realized optimal performance with an ultralow turn-on voltage of 2.4 V and a maximum external quantum efficiency (EQE) of 14.1% .

properties

IUPAC Name

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZFUBWFAOMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453692
Record name N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

CAS RN

124729-98-2
Record name N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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